molecular formula C10H14N2O2 B2777858 2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one CAS No. 1555296-45-1

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one

Cat. No. B2777858
M. Wt: 194.234
InChI Key: BVIKNHDOERPORQ-UHFFFAOYSA-N
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Description

2-Prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one is a heterocyclic compound with potential applications in scientific research. It is a cyclic molecule that contains a pyrazine ring and a pyrrolo ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The compound and its derivatives play a significant role in the field of heterocyclic chemistry, serving as key intermediates in the synthesis of a variety of heterocyclic systems. For instance, they are instrumental in the preparation of polyfunctional heterocyclic systems, including pyrroles, pyrimidines, pyrazoles, and isoxazoles, showcasing their versatility as synthons (Pizzioli et al., 1998).

Reaction Mechanisms and Structural Influences

The compound's behavior in chemical reactions, specifically its role in imine-enamine tautomerism, has been studied to understand the influence of temperature and side chains on its structural configuration. These insights contribute to the broader knowledge of reaction mechanisms in organic chemistry and the design of novel synthetic routes (Seki et al., 1997).

Novel Synthetic Pathways

Research has also focused on developing new synthetic methodologies using this compound as a precursor for the synthesis of complex molecules, such as pyrrolotriazepine derivatives. This includes exploring unexpected reaction outcomes and elucidating the mechanisms behind them, which aids in expanding the toolbox of synthetic organic chemistry (Menges et al., 2013).

properties

IUPAC Name

2-prop-2-enoyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-9(13)11-5-6-12-8(7-11)3-4-10(12)14/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIKNHDOERPORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN2C(C1)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-enoyl)-octahydropyrrolo[1,2-a]piperazin-6-one

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